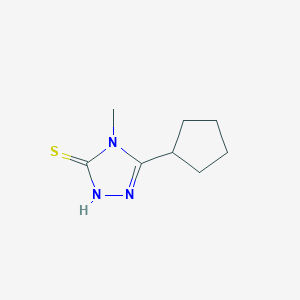

5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopentyl-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-11-7(9-10-8(11)12)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAWHTRRTBSUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363901 | |

| Record name | 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309731-00-8 | |

| Record name | 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole-3-thiol moiety is a privileged scaffold in medicinal chemistry and agrochemistry, renowned for its diverse biological activities.[1][2] Derivatives incorporating this heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4][5] The unique structural features of the triazole ring, combined with the reactive thiol group, allow for a multitude of chemical modifications, making it a versatile building block in the design of novel therapeutic agents and functional molecules.[6] Furthermore, certain 1,2,4-triazole derivatives have found application as herbicides.[2] This guide provides a comprehensive overview of a robust synthetic route to a specific derivative, 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol, intended to equip researchers with the foundational knowledge for its preparation and exploration of its potential applications.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a convergent strategy. The core of this strategy lies in the formation of the 1,2,4-triazole ring via the cyclization of a key intermediate, a 1,4-disubstituted thiosemicarbazide. This common and reliable method offers high yields and regiochemical control.

Our retrosynthetic analysis, therefore, disconnects the target molecule at the triazole ring, leading back to the precursor, 1-(cyclopentanecarbonyl)-4-methyl-3-thiosemicarbazide (3) . This intermediate, in turn, can be synthesized from two primary routes, offering flexibility in starting material selection.

Caption: Retrosynthetic analysis of the target molecule.

This guide will detail two convergent synthetic pathways, designated as Route A and Route B, for the preparation of the key thiosemicarbazide intermediate, followed by its cyclization to the final product.

Synthetic Routes and Detailed Protocols

Route A: From Cyclopentanecarbonyl Isothiocyanate

This route commences with the synthesis of cyclopentanecarbonyl isothiocyanate, which then reacts with methylhydrazine to form the thiosemicarbazide intermediate.

Step 1: Synthesis of Cyclopentanecarbonyl Isothiocyanate (1)

The preparation of acyl isothiocyanates is typically achieved by the reaction of the corresponding acyl chloride with a thiocyanate salt.[7]

Caption: Synthesis of Cyclopentanecarbonyl Isothiocyanate.

Experimental Protocol:

-

To a solution of cyclopentanecarbonyl chloride (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.1 eq).

-

The reaction mixture is refluxed for 2-3 hours.

-

After cooling to room temperature, the precipitated potassium chloride is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield crude cyclopentanecarbonyl isothiocyanate, which can be used in the next step without further purification.

Causality Behind Experimental Choices: The use of a slight excess of potassium thiocyanate ensures the complete conversion of the acyl chloride. Anhydrous acetone is a suitable solvent as it dissolves the reactants and is easily removed. Refluxing provides the necessary activation energy for the reaction.

Step 2: Synthesis of 1-(Cyclopentanecarbonyl)-4-methyl-3-thiosemicarbazide (3)

The acyl isothiocyanate is then reacted with methylhydrazine to form the desired thiosemicarbazide.

Caption: Formation of the thiosemicarbazide intermediate.

Experimental Protocol:

-

Dissolve cyclopentanecarbonyl isothiocyanate (1.0 eq) in ethanol.

-

To this solution, add methylhydrazine (1.0 eq) dropwise while stirring at room temperature.

-

The reaction is typically exothermic. Maintain the temperature below 40°C.

-

After the addition is complete, continue stirring for 1-2 hours.

-

The resulting precipitate of 1-(cyclopentanecarbonyl)-4-methyl-3-thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

Causality Behind Experimental Choices: The nucleophilic nitrogen of methylhydrazine attacks the electrophilic carbon of the isothiocyanate. Ethanol is a good solvent for both reactants and the product often precipitates out upon formation, simplifying purification. Dropwise addition and temperature control are important to manage the exothermicity of the reaction.

Route B: From Cyclopentanecarboxylic Acid Hydrazide

This alternative route involves the preparation of the acid hydrazide, followed by its reaction with methyl isothiocyanate.

Step 1: Synthesis of Cyclopentanecarboxylic Acid Hydrazide (2)

Carboxylic acid hydrazides can be prepared from the corresponding carboxylic acid or its ester. A common method involves the reaction of the ester with hydrazine hydrate.[8]

Caption: Synthesis of Cyclopentanecarboxylic Acid Hydrazide.

Experimental Protocol:

-

A mixture of methyl or ethyl cyclopentanecarboxylate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4-6 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether, and the resulting solid is collected by filtration to give cyclopentanecarboxylic acid hydrazide.

Causality Behind Experimental Choices: Hydrazinolysis of esters is a standard and efficient method for preparing acid hydrazides. The excess hydrazine hydrate drives the reaction to completion. Ethanol serves as a suitable solvent for the reaction.

Step 2: Synthesis of 1-(Cyclopentanecarbonyl)-4-methyl-3-thiosemicarbazide (3)

The acid hydrazide is then reacted with methyl isothiocyanate.

Experimental Protocol:

-

A mixture of cyclopentanecarboxylic acid hydrazide (1.0 eq) and methyl isothiocyanate (1.0 eq) in a suitable solvent like ethanol is refluxed for 3-5 hours.

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold ethanol, and recrystallized to afford pure 1-(cyclopentanecarbonyl)-4-methyl-3-thiosemicarbazide.

Cyclization to this compound (4)

The final step in the synthesis is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate. This reaction proceeds via the elimination of a molecule of water.[9]

Caption: Base-catalyzed cyclization to the final product.

Experimental Protocol:

-

A suspension of 1-(cyclopentanecarbonyl)-4-methyl-3-thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2M, 2-3 eq) is heated to reflux for 4-6 hours.

-

The reaction mixture is then cooled to room temperature and filtered to remove any insoluble impurities.

-

The clear filtrate is acidified with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6.

-

The precipitated product, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Causality Behind Experimental Choices: The basic medium facilitates the deprotonation of the amide and thioamide nitrogens, promoting the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon, leading to cyclization and subsequent dehydration. Acidification is necessary to protonate the resulting thiolate and precipitate the final product.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₁₃N₃S |

| Molecular Weight | 183.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Expected signals for cyclopentyl, methyl, and thiol protons |

| ¹³C NMR | Expected signals for cyclopentyl, methyl, and triazole ring carbons |

| IR (KBr, cm⁻¹) | Expected absorptions for N-H, C-H, C=N, and C=S (or S-H) |

| Mass Spec (m/z) | [M+H]⁺ expected at ~184.08 |

Note: Specific spectral data should be acquired upon synthesis and compared with literature values for analogous compounds. The ¹H NMR spectrum of 4,5-disubstituted-1,2,4-triazole-3-thiols typically shows the SH proton as a broad singlet at a downfield chemical shift, often above 13 ppm.[3] The IR spectrum is characterized by the presence of a C=N stretching vibration band around 1600-1650 cm⁻¹ and a broad band corresponding to the N-H and S-H stretching vibrations.[7]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Acyl chlorides and isothiocyanates: These are corrosive and lachrymatory. Handle with care.

-

Hydrazine and its derivatives: These are toxic and potentially carcinogenic. Avoid inhalation and skin contact.

-

Bases and Acids: Handle concentrated bases and acids with caution.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This in-depth technical guide provides a comprehensive and practical framework for the synthesis of this compound. By detailing two viable synthetic routes, explaining the rationale behind the experimental choices, and outlining the necessary characterization and safety protocols, this document serves as a valuable resource for researchers in drug discovery and related fields. The presented methodology is robust and can likely be adapted for the synthesis of a variety of other 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, facilitating the exploration of this important class of bioactive molecules.

References

- Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.

-

Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 204-212. Available from: [Link]

-

Foks, H., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. International Journal of Molecular Sciences, 23(16), 9377. Available from: [Link]

-

Guan, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(1), 123. Available from: [Link]

- Hassan, S. Y. (2013). Synthesis, Characterization and Evaluation of Biological Activity of Some Heterocyclic Compounds Containing 1,2,4-Triazole Ring. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(4), 1238-1245.

- Koparır, M., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

-

Kumar, A., et al. (2023). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 39(4). Available from: [Link]

- Lv, K., et al. (2021). Synthesis and Herbicidal Activity of 1,2,4-Triazole Derivatives Containing a Pyrazole Moiety. Journal of Heterocyclic Chemistry, 58(7), 1546-1553.

-

Molecules. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available from: [Link]

-

Popiołek, Ł., & Kosikowska, U. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(16), 4899. Available from: [Link]

- Sahu, J. K., et al. (2019). Thiosemicarbazide Derivatives: A Patent Review.

-

Telvekar, V. N., et al. (2005). A new procedure for preparation of carboxylic acid hydrazides. Tetrahedron Letters, 46(43), 7383-7385. Available from: [Link]

-

Titi, A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7622. Available from: [Link]

-

Zareef, M., et al. (2019). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 24(1), 183. Available from: [Link]

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saudijournals.com [saudijournals.com]

- 8. 667412-81-9 Cas No. | 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol | Matrix Scientific [matrixscientific.com]

- 9. mdpi.com [mdpi.com]

Physicochemical properties of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Physicochemical Properties of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities, including antifungal and anticancer properties.[1][2] The functionalization of this privileged core allows for the fine-tuning of physicochemical and pharmacological profiles. This guide provides a comprehensive technical overview of this compound, a specific derivative with potential for further development. We will delve into its synthesis, detailed structural elucidation using modern spectroscopic and crystallographic techniques, and an analysis of its electronic properties through computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound class.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

Heterocyclic compounds are paramount in drug discovery, and among them, the 1,2,4-triazole ring system is particularly noteworthy.[3] Its unique arrangement of three nitrogen atoms imparts favorable properties such as metabolic stability, hydrogen bonding capability, and a rigid framework for orienting substituents towards biological targets.[1] The incorporation of a thiol group at the 3-position introduces a critical functional handle for further modification and a potential site for metal coordination, while also establishing a thiol-thione tautomeric equilibrium that can influence its chemical reactivity and biological interactions.[4][5]

The subject of this guide, this compound (CAS No. 309731-00-8), combines this potent heterocyclic core with specific substituents designed to modulate its properties. The N4-methyl group prevents certain metabolic pathways and fixes the substituent orientation, while the C5-cyclopentyl group enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in target proteins. A thorough characterization of its fundamental physicochemical properties is the first and most critical step in evaluating its potential as a lead compound or a building block in drug discovery campaigns.

Figure 1: Molecular Structure of this compound.

Synthesis and Structural Elucidation

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established, most commonly proceeding through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[6][7] This approach offers high yields and a straightforward purification process.

Proposed Synthetic Pathway

The synthesis begins with the reaction of methylhydrazine with cyclopentanecarbonyl chloride to form an acylhydrazine, which is then treated with an isothiocyanate. A more direct and robust method, however, involves the two-step, one-pot reaction of 4-methylthiosemicarbazide with cyclopentanecarboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE), followed by alkaline cyclization.[3] The causality here is clear: the PPE activates the carboxylic acid for acylation of the thiosemicarbazide, and the subsequent addition of a strong base (e.g., NaOH or KOH) promotes the deprotonation and nucleophilic attack required for ring closure, eliminating a molecule of water.

Caption: Proposed workflow for the synthesis of the target molecule.

Structural Verification

Confirming the identity and purity of the synthesized compound is non-negotiable. A multi-technique approach provides a self-validating system, where each analysis corroborates the others.

Mass spectrometry is the first line of analysis to confirm the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method for these polar, heterocyclic compounds due to its soft ionization, which typically yields a prominent protonated molecular ion [M+H]⁺.[8]

-

Expected Result: For C₈H₁₃N₃S (MW: 183.27), a high-resolution mass spectrum should show a strong signal at m/z 184.0903, corresponding to the [M+H]⁺ adduct.

-

Fragmentation Analysis: By increasing the fragmentor voltage in the mass spectrometer, predictable fragmentation of the triazole ring can be induced.[9] Common fragmentation pathways for 1,2,4-triazoles involve the loss of N₂, HCN, or cleavage of the substituents, providing valuable structural confirmation.[10][11]

NMR spectroscopy provides the definitive atomic-level map of the molecule. For this compound, both ¹H and ¹³C NMR are essential.[12]

-

¹H NMR: The spectrum is expected to be clean and highly informative. Key signals would include:

-

A singlet for the N-CH₃ protons.

-

Multiplets for the methine and methylene protons of the cyclopentyl group.

-

A broad singlet for the S-H proton, which is exchangeable with D₂O. The chemical shift of this proton can be highly dependent on solvent and concentration.[13]

-

-

¹³C NMR: This spectrum will confirm the carbon skeleton. Distinct signals are expected for:

-

The N-CH₃ carbon.

-

The carbons of the cyclopentyl ring.

-

The two distinct carbons of the triazole ring (C=S and C-cyclopentyl). The chemical shift of the C=S carbon is particularly characteristic.[14]

-

A critical use of NMR is to rule out the formation of the isomeric 1,3,4-thiadiazole, a common byproduct in some synthetic routes.[3] The chemical shifts of the ring protons and carbons are significantly different between the two heterocyclic systems, making NMR an unambiguous tool for confirmation.[3]

IR spectroscopy is used to identify the key functional groups present in the molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.

-

Key Vibrational Bands:

-

S-H Stretch: A weak but sharp absorption band is expected in the range of 2550-2600 cm⁻¹.[15] Its presence is a strong indicator of the thiol tautomer.

-

C=S Stretch: The thiocarbonyl group in the thione tautomer gives rise to characteristic bands in the fingerprint region, often mixed with N-C=S vibrations, typically between 1050-1200 cm⁻¹.[5]

-

C-H Stretch: Aliphatic C-H stretching from the methyl and cyclopentyl groups will appear just below 3000 cm⁻¹.

-

C=N Stretch: A strong absorption from the triazole ring is expected around 1600-1640 cm⁻¹.[6]

-

The relative intensity of the S-H versus N-H stretching bands can provide insight into the predominant thiol-thione tautomeric form in the solid state.[5]

In-Depth Physicochemical Characterization

Thiol-Thione Tautomerism

A fundamental property of 1,2,4-triazole-3-thiols is their existence as a mixture of tautomers: the thiol form and the thione form. The equilibrium between these forms is influenced by the solvent, temperature, and pH. Computational studies on similar triazoles suggest that the hydrogen atom of the SH group can migrate to a ring nitrogen atom.[4] This equilibrium is crucial as the two forms have different hydrogen bonding patterns, lipophilicity, and metal-chelating properties, which directly impacts their biological activity.

Caption: Thiol-Thione tautomeric equilibrium in the title compound.

Solid-State Properties: X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state.[16] This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation. For heterocyclic compounds, it also elucidates intermolecular interactions, such as hydrogen bonds and π-stacking, which govern the crystal packing and can be a model for interactions with a biological receptor.[17] While a crystal structure for the title compound is not publicly available, we can predict the type of data it would yield.

| Parameter | Predicted Value / Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. |

| C-S Bond Length | ~1.75 Å (thiol) or ~1.68 Å (thione) | Helps definitively assign the dominant tautomer in the solid state. |

| C-N Bond Lengths | 1.30 - 1.40 Å | Confirms the aromaticity and electronic distribution within the triazole ring. |

| Cyclopentyl Conformation | Envelope or Twist | Reveals the lowest energy conformation of the lipophilic group. |

| Intermolecular Interactions | N-H···S or S-H···N hydrogen bonding | Identifies key interactions that influence melting point, solubility, and could mimic receptor binding.[17] |

Table 1: Hypothetical but representative single-crystal X-ray diffraction data.

Computational Chemistry Analysis

Density Functional Theory (DFT) calculations provide profound insight into the electronic structure and reactivity of a molecule.[18] Using a common level of theory such as B3LYP/6-311++G(d,p), we can model the molecule in silico to predict properties that are difficult or time-consuming to measure experimentally.[4]

-

Optimized Geometry: The calculation first finds the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray data.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.[4]

| Parameter | Predicted Value | Interpretation |

| HOMO Energy | ~ -6.5 eV | Localization on the sulfur and triazole ring, indicating these are sites of oxidation. |

| LUMO Energy | ~ -1.2 eV | Localization on the triazole ring, indicating this is the site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | A relatively large gap suggests good kinetic stability under physiological conditions. |

| Dipole Moment | ~ 3.5 - 4.5 Debye | Indicates a high degree of polarity, which will influence solubility and binding interactions. |

Table 2: Predicted electronic properties from DFT calculations.

Experimental Protocols

The following protocols are presented with the rationale of a senior application scientist, emphasizing not just the "how" but the "why" for critical steps.

Protocol 1: Synthesis via PPE-Mediated Cyclization

-

Objective: To synthesize this compound.

-

Rationale: This method is chosen for its efficiency and applicability to a wide range of carboxylic acids.[3] Using a hydrothermal reaction vessel ensures consistent heating and pressure.

-

Procedure:

-

To a stirred solution of 4-methylthiosemicarbazide (1.0 eq) and cyclopentanecarboxylic acid (1.0 eq) in chloroform, add polyphosphate ester (PPE) (1.5 eq).

-

Transfer the mixture to a sealed hydrothermal reaction vessel. Heat at 90 °C for 8-12 hours. Causality: The elevated temperature and pressure accelerate the acylation reaction, which can be sluggish at atmospheric pressure.

-

Cool the reaction to room temperature and carefully quench with cold water. Extract the organic layer and evaporate the solvent under reduced pressure to yield the crude acylthiosemicarbazide intermediate.

-

Dissolve the crude intermediate in 2M aqueous sodium hydroxide solution (2.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed. Causality: The strong base and heat provide the necessary energy for the intramolecular cyclodehydration to occur.

-

Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated HCl. Rationale: Neutralizing the phenoxide salt precipitates the less soluble neutral product.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure product.

-

Protocol 2: LC-MS Analysis

-

Objective: To confirm molecular weight and assess purity.

-

Rationale: This is a rapid and highly sensitive method for routine analysis. A C18 column is standard for compounds with moderate polarity. Formic acid is used as a mobile phase modifier to improve peak shape and promote ionization.[9]

-

Instrumentation: HPLC system coupled to an ESI mass spectrometer.

-

Procedure:

-

Sample Prep: Prepare a 1 mg/mL stock solution in methanol. Dilute to 10 µg/mL with the initial mobile phase composition.

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

MS Settings (Positive ESI):

-

Capillary Voltage: 3500 V.

-

Drying Gas (N₂): 10 L/min at 325 °C.

-

Scan Range: m/z 50–500.

-

Fragmentor Voltage: 100 V (for initial analysis), ramp to 200 V to induce fragmentation for structural confirmation.

-

-

Conclusion and Future Directions

This compound is a molecule of significant interest, built upon a medicinally-proven scaffold. This guide has outlined its logical synthesis and a comprehensive, multi-faceted approach to its physicochemical characterization. The combination of spectroscopic (MS, NMR, IR), crystallographic (X-ray), and computational (DFT) methods provides a complete and self-validating picture of the molecule's structure and electronic properties.

The key takeaways are the compound's predictable synthesis, its characteristic spectral fingerprints, and the crucial thiol-thione tautomerism that will define its interactions. The enhanced lipophilicity from the cyclopentyl group coupled with the fixed N-methylation makes it a prime candidate for biological screening. Future work should focus on experimentally determining its pKa, aqueous solubility, and LogP, as well as evaluating its metabolic stability in liver microsomes. Ultimately, screening this compound against relevant biological targets, such as fungal enzymes or cancer cell lines, will determine its true potential as a future therapeutic agent.[2][19]

References

- BenchChem. Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. [URL: https://www.benchchem.com/product/bch-00001]

- AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [URL: https://sciex.

- BenchChem. A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. [URL: https://www.benchchem.com/product/bch-00001]

- Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles. [URL: https://pubs.rsc.org/en/content/articlelanding/1972/p1/p19720002167]

- Molecules. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623091/]

- ACS Omega. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141697/]

- Indian Research Journal of Pharmacy and Science. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [URL: https://www.researchgate.

- Molecules. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [URL: https://www.mdpi.com/1420-3049/23/9/2241]

- Computational Biology and Chemistry. Novel Triazole Thiole ligand and some of its metal chelates: Synthesis, structure charactertization, thermal behavior in comparison withcomputational caculations andbiological activities. [URL: https://pubmed.ncbi.nlm.nih.gov/30597437/]

- ChemicalBook. 1,2,4-Triazole(288-88-0) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/288-88-0_1HNMR.htm]

- SpectraBase. 1,2,4-Triazole. [URL: https://spectrabase.com/spectrum/5YvA1VjO2s1]

- Molecules. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [URL: https://www.mdpi.com/1420-3049/29/5/1133]

- AIP Conference Proceedings. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. [URL: https://pubs.aip.org/aip/acp/article-abstract/1728/1/020579/949170]

- Michigan State University Department of Chemistry. Infrared Spectroscopy. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm]

- ResearchGate. On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. [URL: https://www.researchgate.net/publication/244520443_On_triazoles_IV-NMR_study_of_5-amino-124-triazole_isomers]

- The Astrophysical Journal Supplement Series. Infrared Spectra and Interstellar Sulfur - New Laboratory Results for H2S and Four Malodorous Thiol Ices. [URL: https://iopscience.iop.org/article/10.3847/1538-4365/aad919]

- ResearchGate. Optimized molecular structure of (a) triazole‐thiol (HL), (b) crystal... [URL: https://www.researchgate.net/figure/Optimized-molecular-structure-of-a-triazole-thiol-HL-b-crystal-structure-of_fig1_379124230]

- Indian Academy of Sciences. CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. [URL: https://repository.ias.ac.in/31102/]

- ChemicalBook. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/3179-31-5_1HNMR.htm]

- Semantic Scholar. Novel Triazole Thiole ligand and some of its metal chelates: Synthesis, structure charactertization, thermal behavior in comparison withcomputational caculations andbiological activities. [URL: https://www.semanticscholar.org/paper/Novel-Triazole-Thiole-ligand-and-some-of-its-metal-Zayed-Fahim/30a58145781a54f6762391696d744f9c2d7658c7]

- Molecules. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. [URL: https://www.mdpi.com/1420-3049/17/10/11642]

- Journal of the American Chemical Society. An Infrared Study of Hydrogen Bonding Involving the Thiol Group1. [URL: https://pubs.acs.org/doi/10.1021/ja01552a074]

- Journal of Faculty of Pharmacy of Ankara University. 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [URL: https://dergipark.org.tr/en/pub/ankaraecz/issue/64703/914022]

- Bioorganic & Medicinal Chemistry. An insight on medicinal attributes of 1,2,4-triazoles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7530514/]

- ResearchGate. Structures, yields and single‐crystal X‐ray crystallographic structures... [URL: https://www.researchgate.net/figure/Structures-yields-and-single-crystal-X-ray-crystallographic-structures-of-the_fig3_335029377]

- BLDpharm. This compound. [URL: https://www.bldpharm.com/products/309731-00-8.html]

- PubChem. 5-cyclopropyl-4-methyl-4h-1,2,4-triazole-3-thiol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-cyclopropyl-4-methyl-4h-1_2_4-triazole-3-thiol]

- Oriental Journal of Chemistry. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [URL: https://orientjchem.org/vol36no1/synthesis-characterization-and-sem-analysis-of-5-methyl-4-e-phenylmethylidene-amino-4h-124-triazole-3-thiol-and-its-metal-complexes-with-cd-ii-and-hg-ii/]

- Matrix Scientific. 5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol. [URL: https://www.

- Molecules. X-Ray Structures of Some Heterocyclic Sulfones. [URL: https://www.mdpi.com/1420-3049/26/19/5989]

- FEBS Letters. Crystallization and preliminary X-ray analysis of a thiol-activated cytolysin. [URL: https://pubmed.ncbi.nlm.nih.gov/8955365/]

- Chemistry LibreTexts. X-Ray Crystallography. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/02%3A_Crystallography/2.01%3A_X-Ray_Crystallography]

- The Pharma Innovation. A review on x-ray crystallography and it's applications. [URL: https://www.thepharmajournal.com/archives/2022/vol11issue5/PartC/11-5-26-476.pdf]

- Ginekologia i Poloznictwo. Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. [URL: https://ginekologiaipoloznictwo.com/index.php/gip/article/view/3043]

- Molecules. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [URL: https://www.mdpi.com/1420-3049/6/10/851]

- ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [URL: https://www.researchgate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Novel Triazole Thiole ligand and some of its metal chelates: Synthesis, structure charactertization, thermal behavior in comparison withcomputational caculations andbiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

Crystal structure analysis of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and rationale behind the crystal structure analysis of this compound. As the precise crystal structure for this specific molecule is not publicly available, this document serves as a robust framework, detailing the essential experimental and analytical protocols based on established literature for closely related analogues.[1][2] The insights herein are designed to empower researchers in the structural elucidation of novel triazole-based compounds.

Introduction: The Significance of 1,2,4-Triazole-3-thiols in Medicinal Chemistry

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] The 3-thiol substituent is of particular interest as it provides a reactive handle for further chemical modification and can participate in crucial intermolecular interactions within biological systems.[4][6]

For drug development professionals, an unambiguous understanding of the three-dimensional structure of these molecules is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.[1][7][8] This detailed structural information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the novelty and integrity of intellectual property.

This guide will delineate the critical steps from synthesis and crystallization to the final structural analysis of the title compound, providing both the "how" and the "why" behind each methodological choice.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A logical and well-established synthetic route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols proceeds through the cyclization of a thiosemicarbazide precursor.[9][10]

Synthesis Protocol

The synthesis of this compound can be efficiently achieved in a two-step process:

-

Formation of 1-(cyclopentanecarbonyl)-4-methylthiosemicarbazide: Cyclopentanecarboxylic acid is reacted with thiocarbohydrazide to form an intermediate, which is then S-methylated and subsequently reacted with methylamine. A more direct approach involves the reaction of cyclopentanecarbonyl chloride with 4-methylthiosemicarbazide.

-

Cyclization: The resulting acylthiosemicarbazide is subjected to base-catalyzed intramolecular cyclization. Refluxing in an aqueous solution of sodium hydroxide or potassium carbonate typically affords the desired 1,2,4-triazole-3-thiol in good yield.[9]

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a solid powder.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality for SCXRD is often the most challenging step.[7][8][11] The choice of crystallization technique is critical and is guided by the solubility profile of the compound.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: A preliminary solubility screening is performed with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

-

Slow Evaporation: This is often the simplest and most effective method.[12]

-

Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

-

Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.[12][13]

-

Dissolve the compound in a small amount of a less volatile solvent (the "well" solvent).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "reservoir" solvent).

-

Over time, the vapor from the reservoir solvent will diffuse into the well solvent, gradually reducing the solubility of the compound and promoting crystallization.

-

-

Solvent Layering: This method involves carefully layering a solvent in which the compound is soluble with a miscible solvent in which it is insoluble.[12] Crystals form at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction (SCXRD) Analysis: The Definitive Structural Blueprint

Once suitable crystals are obtained, the process of determining the molecular structure via SCXRD can begin.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for an SCXRD experiment:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol Details:

-

Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. It is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data is integrated to determine the intensities of the reflections, which are then scaled and corrected for experimental factors.

-

Structure Solution and Refinement: The positions of the atoms are determined from the diffraction data using computational methods. This initial model is then refined to achieve the best possible fit between the calculated and observed diffraction patterns.[14]

Structural Analysis and Discussion

Based on the crystallographic data of analogous 1,2,4-triazole-3-thiols, we can predict the key structural features of this compound.[2][14][15]

Tautomerism and Molecular Geometry

In the solid state, 1,2,4-triazole-3-thiol derivatives can exist in either the thiol or the thione tautomeric form. Spectroscopic and crystallographic evidence from related compounds suggests that the thione form is often favored in the crystalline state.[2][15] The triazole ring is expected to be essentially planar.[14][16] The cyclopentyl group will likely adopt an envelope or twist conformation to minimize steric strain.

Predicted Crystallographic and Bond Parameter Data

The following table summarizes the expected crystallographic data and key bond parameters, based on published structures of similar compounds.

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| C=S Bond Length | ~1.67 - 1.70 Å |

| C-N (ring) Bond Lengths | ~1.32 - 1.38 Å |

| N-N (ring) Bond Length | ~1.39 - 1.41 Å |

| C-C (cyclopentyl) | ~1.52 - 1.55 Å |

| Dihedral Angle | Small angle between the triazole and cyclopentyl mean planes |

Intermolecular Interactions and Hirshfeld Surface Analysis

The packing of molecules in the crystal lattice is governed by non-covalent interactions. For the title compound, hydrogen bonding is expected to be a dominant feature. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[16][17][18][19]

Predicted Intermolecular Interactions:

-

N-H···S Hydrogen Bonds: In the thione tautomer, the N-H group of the triazole ring can act as a hydrogen bond donor, while the sulfur atom acts as an acceptor. This typically leads to the formation of centrosymmetric dimers or one-dimensional chains.[15]

-

C-H···S and C-H···N Interactions: Weaker hydrogen bonds involving the methyl and cyclopentyl C-H groups are also likely to contribute to the overall crystal packing.

-

van der Waals Forces: H···H contacts will be abundant, contributing significantly to the overall packing efficiency.[16][17]

The following diagram illustrates the key predicted intermolecular interactions.

Caption: Predicted N-H···S hydrogen bonding forming a dimer.

Conclusion

The structural analysis of this compound, guided by the principles and established data from related compounds, provides critical insights for drug design and development. A definitive crystal structure, obtained through the rigorous application of the protocols outlined in this guide, would enable a precise understanding of its molecular conformation and supramolecular assembly. This knowledge is indispensable for rationalizing biological activity and guiding the synthesis of next-generation therapeutic agents based on the versatile 1,2,4-triazole scaffold.

References

- Benchchem. Unambiguous Structural Validation of Triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Method.

- Monatshefte fur Chemie. Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives.

- Monatshefte fur Chemie. Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives (Graphical abstract).

- Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules.

- CrystEngComm (RSC Publishing). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties.

- PMC. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives.

- Unknown Source. crystallization of small molecules.

- Unknown Source. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol.

- SPT Labtech. Chemical crystallization.

- PMC. Getting crystals your crystallographer will treasure: a beginner's guide.

- ePrints Soton - University of Southampton. Advanced crystallisation methods for small organic molecules.

- MDPI. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking.

- International Journal of Green Pharmacy (IJGP). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives.

- ResearchGate. (PDF) Crystal Structures of two Triazole Derivatives.

- PubMed. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System-Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking.

- ResearchGate. (PDF) Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking.

- MDPI. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.

- PMC - NIH. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.

- NIH. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino].

- Benchchem. In-Depth Technical Guide on the Core of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 5. greenpharmacy.info [greenpharmacy.info]

- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 7. sptlabtech.com [sptlabtech.com]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 14. researchgate.net [researchgate.net]

- 15. The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione and a redetermination of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System-Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Solubility of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol in different solvents

An In-Depth Technical Guide to the Solubility of 5-cyclopentyl-4-methyl-4H-1,2,4-triazole-3-thiol

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. Among the most fundamental of these is the issue of solubility. A molecule's ability to dissolve in a solvent system dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous successful drugs.[1][2][3] The diverse pharmacological activities of its derivatives, ranging from antifungal to anticancer, make them a fertile ground for new discoveries.[4][5] This guide focuses on a specific, yet representative member of this class: this compound. While extensive public data on this particular molecule is limited, its structural motifs provide a rich context for a thorough exploration of solubility principles and determination methodologies. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them.

Molecular Architecture and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key features of this compound and how they are predicted to influence its behavior in various solvents.

-

The 1,2,4-Triazole Core: This heterocyclic ring is polar in nature and contains nitrogen atoms that can act as hydrogen bond acceptors. The polar nature of the triazole nucleus can enhance the solubility of a ligand and significantly improve its pharmacological profile.[4]

-

The Thiol Group (-SH): The compound exists in a tautomeric relationship with its thione form (=S). The thiol group is weakly acidic and capable of acting as a hydrogen bond donor. This allows for potential solubility in alkaline aqueous solutions through deprotonation to form a more soluble salt.

-

The N-Methyl Group (-CH3): The methyl group attached to a nitrogen atom of the triazole ring is a small, nonpolar substituent.

-

The 5-Cyclopentyl Group: This is a bulky, nonpolar (lipophilic) substituent. It is expected to significantly contribute to the molecule's solubility in nonpolar organic solvents and decrease its solubility in polar, aqueous solvents.

Overall Prediction: Based on this structure, this compound is anticipated to be a largely nonpolar molecule with limited aqueous solubility. Its solubility is expected to be higher in organic solvents, particularly those that can engage in hydrogen bonding or have a polarity that is intermediate between highly polar and nonpolar.

The Cornerstone of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in chemistry that governs solubility.[6] It states that substances with similar intermolecular forces will be soluble in one another.

-

Polar Solvents: (e.g., water, ethanol, methanol) have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether) have small or no dipole moments and dissolve nonpolar solutes through London dispersion forces.

The interplay of the polar triazole-thiol core and the nonpolar cyclopentyl group in our target molecule makes a systematic experimental evaluation of its solubility across a range of solvents essential.

A Systematic Approach to Solubility Determination

The following protocol outlines a robust, multi-step process for determining the solubility of this compound. This workflow is designed to classify the compound and provide a semi-quantitative understanding of its solubility.

Caption: Experimental workflow for solubility determination.

Experimental Protocol: Step-by-Step

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO3) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Methanol

-

Ethanol

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hexane

-

Test tubes and rack

-

Vortex mixer

-

Graduated cylinders and pipettes

Procedure:

-

Initial Solvent Screening: a. Accurately weigh approximately 10 mg of the compound into a clean, dry test tube. b. Add 1 mL of the first solvent (starting with water) in small portions, vortexing after each addition.[7] c. Observe for complete dissolution. A compound is considered soluble if no solid particles are visible to the naked eye.[8] d. If soluble in water, test the resulting solution with litmus paper to determine if it is acidic, basic, or neutral.[9] e. If the compound is insoluble in the first 1 mL, add an additional 2 mL of the solvent and vortex again. Record the observation. f. Repeat this procedure for each solvent listed in the materials.

-

Acid-Base Solubility: a. If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO3, and 5% HCl sequentially.[7][9] b. Solubility in 5% NaOH suggests the presence of an acidic functional group.[8] c. Solubility in 5% NaHCO3 suggests a relatively strong acidic functional group (like a carboxylic acid). The thiol group is weakly acidic and may not dissolve in NaHCO3. d. Solubility in 5% HCl indicates the presence of a basic functional group (like an amine). The triazole nitrogens can be weakly basic.

Presenting and Interpreting Solubility Data

For clear and comparative analysis, the results of the solubility tests should be tabulated. The following table provides a template for presenting the data, populated with hypothetical results based on the molecular structure.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Insoluble | The large, nonpolar cyclopentyl group outweighs the polarity of the triazole-thiol moiety. |

| 5% HCl | Aqueous Acidic | Sparingly Soluble | The triazole nitrogens may be protonated to a small extent, increasing solubility. |

| 5% NaOH | Aqueous Basic | Soluble | The acidic thiol group will be deprotonated to form a more soluble sodium thiolate salt. |

| Methanol | Polar Protic | Soluble | Can act as both a hydrogen bond donor and acceptor, interacting with the triazole and thiol groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, but slightly less polar. |

| Acetone | Polar Aprotic | Soluble | Can act as a hydrogen bond acceptor for the thiol group. |

| DMSO | Polar Aprotic | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Toluene | Nonpolar | Sparingly Soluble | The nonpolar cyclopentyl group will have favorable interactions with the aromatic ring of toluene. |

| Hexane | Nonpolar | Insoluble | The overall polarity of the molecule is likely too high for significant solubility in a purely aliphatic hydrocarbon. |

Interpreting the Results:

The solubility profile provides critical insights into the physicochemical nature of the compound.

-

Solubility in NaOH but not HCl: This strongly confirms the acidic nature of the thiol group and the absence of any strongly basic centers.

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): This is common for many organic compounds used in drug discovery and is a key reason these are used as stock solution solvents for biological screening.

-

Solubility in Alcohols (Methanol, Ethanol): This indicates a good balance of polar and nonpolar characteristics, as these solvents have both a polar hydroxyl group and a nonpolar alkyl chain.

-

Limited Solubility in Nonpolar Solvents (Toluene, Hexane): This suggests that while the cyclopentyl group adds lipophilicity, the polar triazole-thiol core still dominates the overall character of the molecule.

Caption: Molecular interactions influencing solubility.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the simple "like dissolves like" principle can be manipulated to understand and improve the solubility of a compound.

-

Temperature: For most solid solutes, solubility increases with temperature.[10][11] This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Châtelier's Principle, increasing the temperature will shift the equilibrium towards dissolution.[12]

-

pH: As demonstrated in the experimental protocol, pH is a critical factor for ionizable compounds. The solubility of our acidic target compound is expected to increase significantly in basic solutions.

-

Crystal Structure (Polymorphism): The solid-state form of a compound can have a major impact on its solubility. Amorphous forms are generally more soluble than highly stable crystalline forms because less energy is required to break the solid-state lattice.

-

Molecular Size: Larger molecules are often less soluble than smaller ones because it is more difficult for solvent molecules to surround them.[6]

Conclusion: From Data to Drug Development

Understanding the solubility of this compound is not an academic exercise; it is a critical step in its potential development as a therapeutic agent. A comprehensive solubility profile, as outlined in this guide, informs crucial decisions in:

-

Formulation Development: The choice of excipients and delivery vehicles (e.g., oral, intravenous) is dictated by the compound's solubility.

-

In Vitro and In Vivo Screening: Preparing stock solutions and ensuring the compound remains in solution during biological assays is essential for obtaining accurate and reproducible data.

-

Medicinal Chemistry Strategy: If solubility is a limiting factor, medicinal chemists can use the information to guide the synthesis of analogues with modified functional groups to improve this property without sacrificing biological activity.

By applying the systematic approach detailed in this guide, researchers can build a robust understanding of their compound's behavior, paving the way for its successful progression through the drug discovery pipeline.

References

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

GeeksforGeeks. Solubility test for Organic Compounds. (2024). [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025). YouTube. [Link]

-

Khan, I., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of the Indian Chemical Society, 98(11), 100181. [Link]

-

University of Toronto Scarborough. Solubility. Chemistry Online @ UTSC. [Link]

-

RED PILL. Classification of an organic compound concerns the detection of its functional groups. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 847-854. [Link]

-

Kamal, A., et al. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Medicinal Chemistry. [Link]

-

Senczyna, B., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6031. [Link]

-

Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Substance Abuse Treatment and Prevention. [Link]

-

Varava, V., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 27(19), 6271. [Link]

-

Demirbas, N., et al. (2025). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. (2023). [Link]

-

ResearchGate. Some Factors Affecting the Solubility of Polymers. (2025). [Link]

-

SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

Jahed, V., & Zarrintan, M. H. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

PubChem. 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol. [Link]

-

SINFOO Chemical Solutions Co., Ltd. 5-cyclopentyl-4-ethyl-4h-1,2,4-triazole-3-thiol. [Link]

-

Singh, R. K., et al. (2017). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 33(4). [Link]

-

Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Cyclopentyl-Substituted Triazoles: A Mechanistic and Methodological Exploration

An In-depth Technical Guide

Abstract

The triazole nucleus, encompassing both 1,2,3- and 1,2,4-isomers, represents a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and potent enzyme-inhibiting properties.[3][4] While extensive research has focused on aryl and simple alkyl substitutions, the unique contributions of cycloalkyl moieties, particularly the cyclopentyl group, remain a nascent and highly promising field of investigation. This technical guide explores the potential biological activities of cyclopentyl-substituted triazoles. Grounded in the established mechanisms of the triazole pharmacophore, we will extrapolate the potential impact of the cyclopentyl substituent on therapeutic efficacy, detail the core experimental protocols required for their evaluation, and provide a forward-looking perspective for drug discovery professionals.

The Triazole Core and the Rationale for Cyclopentyl Substitution

The five-membered triazole ring is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding, dipole-dipole interactions, and π-π stacking, which contributes to its versatile binding capabilities with various biological targets.[5] Its metabolic stability and favorable pharmacokinetic profile further enhance its utility in drug design.[6]

The incorporation of a cyclopentyl group is a strategic choice in medicinal chemistry for several key reasons:

-

Constrained Lipophilicity: The cyclopentyl moiety provides a significant increase in lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within target proteins. Unlike linear alkyl chains, its cyclic nature introduces conformational rigidity.

-

Defined Spatial Orientation: This rigidity orients the triazole core in a more defined three-dimensional space, which can lead to improved binding affinity and selectivity for a specific target enzyme or receptor.

-

Novel Chemical Space: It allows for the exploration of novel chemical space, potentially overcoming resistance mechanisms developed against existing drugs and leading to compounds with unique pharmacological profiles.

While direct literature on the biological activity of cyclopentyl-triazoles is sparse, their synthesis is well-established. For instance, the formation of 4,5-fused cyclopentyl triazoles via reactions of cyclic β-ketophosphonates has been successfully demonstrated, confirming their synthetic accessibility for screening and development.[7]

Caption: General workflow for the synthesis and biological evaluation of cyclopentyl-triazole derivatives.

Potential Antifungal Activity: Targeting Ergosterol Biosynthesis

The most established mechanism for triazole antifungals like fluconazole is the potent and selective inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[8][9] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane integrity and arresting fungal growth.

Mechanistic Hypothesis: The Role of the Cyclopentyl Moiety

The active site of CYP51 contains a hydrophobic binding region. The efficacy of antifungal triazoles relies on the N4 of the triazole ring coordinating with the heme iron atom at the enzyme's active site, while the substituted "tail" of the molecule occupies this hydrophobic pocket.[3] We hypothesize that a cyclopentyl substituent could confer advantages:

-

Enhanced Hydrophobic Interactions: The lipophilic cyclopentyl ring is well-suited to occupy the hydrophobic channel, potentially forming more extensive van der Waals contacts than smaller alkyl groups.

-

Optimal Fit: The defined five-membered ring structure may provide a more optimal fit within the active site compared to more flexible linear chains, leading to increased potency. This could translate to lower Minimum Inhibitory Concentration (MIC) values.

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi, following CLSI guidelines.

Materials:

-

Test compound stock solution (e.g., 10 mg/mL in DMSO).

-

RPMI-1640 medium, buffered with MOPS.

-

96-well flat-bottom microtiter plates.

-

Fungal inoculum, adjusted to 0.5 McFarland standard and then diluted to final concentration.

-

Positive control antifungal (e.g., Fluconazole).

-

Spectrophotometer or plate reader (optional).

Procedure:

-

Plate Preparation: Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL in RPMI) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculation: Prepare the final fungal inoculum in RPMI to be 2x the target concentration (e.g., 1-5 x 10^3 CFU/mL). Add 100 µL of this inoculum to wells 1 through 11. Add 100 µL of sterile RPMI to well 12. The final volume in each well is 200 µL.

-

Incubation: Cover the plates and incubate at 35°C for 24-48 hours, depending on the fungal species.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥80% reduction) compared to the growth control in well 11. This can be assessed visually or by reading optical density at 530 nm.

Potential Anticancer Activity

Triazole derivatives have demonstrated anticancer properties through diverse mechanisms, including the inhibition of tubulin polymerization, cell cycle arrest, induction of apoptosis, and inhibition of key cancer-related enzymes like kinases and indoleamine 2,3-dioxygenase 1 (IDO1).[10][11][12][13]

Mechanistic Hypothesis: Targeting Tubulin and Kinases

-

Tubulin Polymerization Inhibition: Several triazole-containing compounds are known to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[11] The conformationally restricted, hydrophobic cyclopentyl ring could favorably occupy the hydrophobic pocket in this binding site, enhancing inhibitory activity.

-

Kinase Inhibition: Many kinases, critical for cancer cell signaling, have hydrophobic pockets adjacent to the ATP-binding site. A cyclopentyl-triazole could be designed to position the triazole core for hydrogen bonding with the kinase hinge region, while the cyclopentyl group serves as a hydrophobic anchor, improving binding affinity and selectivity.

Data Presentation: In Vitro Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a standard metric.

| Compound ID | Parent Scaffold | R-Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HT-1080 IC50 (µM) |

| Doxorubicin | (Control) | - | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.1 |

| CPT-001 | 1,2,4-Triazole | Cyclopentyl | 15.3 ± 1.1 | 21.7 ± 2.5 | 12.4 ± 0.9 |

| CPT-002 | 1,2,3-Triazole | Cyclopentyl | >50 | 45.1 ± 3.8 | 38.2 ± 3.1 |

| Table represents illustrative data for cyclopentyl-substituted triazoles (CPT). |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

96-well flat-bottom plates.

-

Test compound stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Potential as Enzyme Inhibitors

Beyond CYP51, triazoles are known to inhibit a wide array of enzymes by coordinating with metal ions in the active site or through other non-covalent interactions.[14][15]

Mechanistic Hypothesis: A Scaffold for Diverse Enzyme Targets

The triazole ring can act as a versatile scaffold for presenting substituents to interact with specific enzyme active sites. The cyclopentyl group can function as a potent hydrophobic anchoring group. For example, in targeting cyclooxygenase (COX) enzymes, which possess a hydrophobic channel, a cyclopentyl group could enhance binding and contribute to isoform selectivity (COX-1 vs. COX-2).[16] Similarly, for targets like acetylcholinesterase, the cyclopentyl group could interact with hydrophobic residues in the active site gorge.[15]

Caption: Workflow for screening and characterizing cyclopentyl-triazoles as enzyme inhibitors.

Conclusion and Future Directions